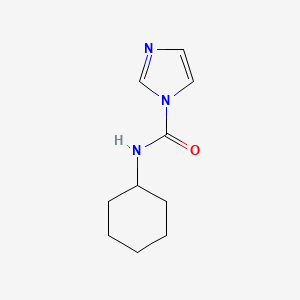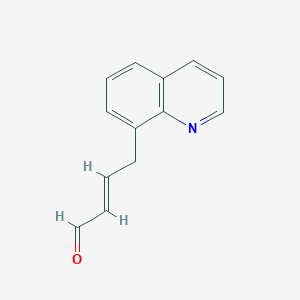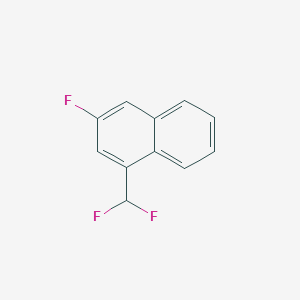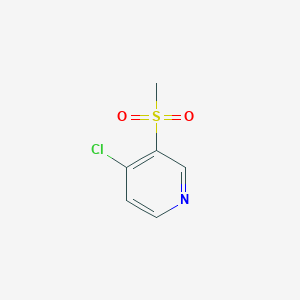
N-Cyclohexyl-1-imidazolecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cyclohexyl-1-imidazolecarboxamide is a chemical compound with the molecular formula C10H15N3O and a molecular weight of 193.25 g/mol . This compound belongs to the class of imidazole derivatives, which are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Cyclohexyl-1-imidazolecarboxamide can be synthesized through the reaction of cyclohexylamine with 1,1’-carbonyldiimidazole . The reaction typically involves the following steps:
- Dissolve cyclohexylamine in a suitable solvent such as tetrahydrofuran (THF).
- Add 1,1’-carbonyldiimidazole to the solution with vigorous stirring.
- Allow the reaction to proceed at room temperature for a specified duration.
- Isolate the product by filtration and purify it using standard techniques such as recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and implementing efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: N-Cyclohexyl-1-imidazolecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in a solvent like ethanol.
Substitution: Electrophiles such as alkyl halides or nucleophiles like amines.
Major Products Formed:
Oxidation: Formation of oxidized derivatives with functional groups such as hydroxyl or carbonyl.
Reduction: Formation of reduced derivatives with hydrogenated imidazole rings.
Substitution: Formation of substituted imidazole derivatives with various functional groups.
Scientific Research Applications
N-Cyclohexyl-1-imidazolecarboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-Cyclohexyl-1-imidazolecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to modulation of their activity . For example, the carboxamide moiety can interact with enzyme active sites, inhibiting their function and affecting various biochemical pathways .
Comparison with Similar Compounds
N-Cyclohexyl-1-imidazolecarboxamide: Unique due to its specific substitution pattern on the imidazole ring.
N-Cyclohexyl-2-imidazolecarboxamide: Similar structure but with a different substitution position.
N-Cyclohexyl-4-imidazolecarboxamide: Another similar compound with a different substitution pattern.
Uniqueness: this compound is unique due to its specific substitution at the 1-position of the imidazole ring, which imparts distinct chemical and biological properties compared to other isomers .
This article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C10H15N3O |
|---|---|
Molecular Weight |
193.25 g/mol |
IUPAC Name |
N-cyclohexylimidazole-1-carboxamide |
InChI |
InChI=1S/C10H15N3O/c14-10(13-7-6-11-8-13)12-9-4-2-1-3-5-9/h6-9H,1-5H2,(H,12,14) |
InChI Key |
NXJIYCANKQQFTG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)N2C=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B11902865.png)







![2-amino-N-[(1S)-1-pyrazin-2-ylethyl]propanamide](/img/structure/B11902911.png)
![2-Methyl-5,6-dihydrobenzo[h]quinazoline](/img/structure/B11902917.png)


